molecular formula C19H21N5O3S B2367580 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1396881-16-5

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2367580
CAS No.: 1396881-16-5
M. Wt: 399.47
InChI Key: BWKUHBZGFFDFCM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It includes a tetrazol group (a five-membered ring containing four nitrogen atoms), a phenyl group (a six-membered aromatic ring), a propanamide group (a three-carbon chain ending in a carboxamide), and a methoxyethyl group (an ether group attached to an ethyl chain). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the tetrazol group could participate in reactions with acids or bases, the phenyl group could undergo electrophilic aromatic substitution, and the propanamide group could be involved in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be determined through experimental analysis .

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds with complex structures, including those with tetrazole and propanamide groups, are frequently explored for their potential antibacterial and antifungal activities. For instance, derivatives synthesized from similar compounds have demonstrated significant antimicrobial properties, suggesting that our compound of interest could serve as a basis for developing new antibacterial and antifungal agents (Zala, Dave, & Undavia, 2015).

Anticancer Activity

Structurally complex compounds, especially those containing propanamide, have been evaluated for their anticancer activities. Novel derivatives have shown promising results against various cancer cell lines, indicating the potential of such compounds in anticancer drug development. This suggests that research into N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide could uncover new anticancer therapies (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Anti-Inflammatory Agents

Research into compounds with methoxy, propanamide, and tetrazole groups has also extended into anti-inflammatory applications. Synthesis and evaluation of novel compounds have led to the discovery of potential anti-inflammatory agents, hinting at the utility of investigating our compound for similar therapeutic effects (Thabet, Helal, Salem, & Abdelaal, 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, or other biomolecules are investigated. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. These factors could be assessed through laboratory testing and computational modeling .

Future Directions

Future research on this compound could involve further investigation of its synthesis, structure, reactivity, and potential applications. This could include studies on its interactions with biological systems, its potential use as a pharmaceutical compound, or its behavior in environmental systems .

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-13-12-23-19(26)24(22-21-23)16-9-7-15(8-10-16)20-18(25)11-14-28-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKUHBZGFFDFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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